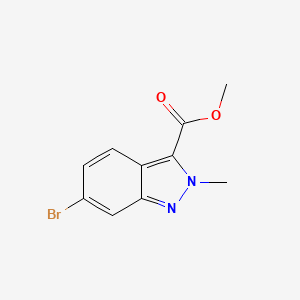

Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 6-bromo-2-methylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-4-3-6(11)5-8(7)12-13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDSHYYWDKAGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 6 Bromo 2 Methyl 2h Indazole 3 Carboxylate and Analogous 2h Indazole 3 Carboxylate Systems

Regioselective N2-Alkylation Strategies for Indazole Nucleus Construction

Mitsunobu Reaction Protocols for Exclusive N2-Selectivity

The Mitsunobu reaction has emerged as a powerful tool for the regioselective N2-alkylation of indazoles. This reaction, which involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates the alkylation of the indazole nitrogen with an alcohol. Notably, the Mitsunobu reaction often displays a strong preference for the kinetically favored N2-alkylation product.

A specific and highly efficient synthesis of Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate utilizes a Mitsunobu protocol. In this procedure, the precursor, methyl 5-bromo-1H-indazole-3-carboxylate, is treated with triphenylphosphine and methanol (B129727) at a low temperature (0 °C), followed by the addition of DEAD. The reaction mixture is then warmed to 50 °C and stirred for a couple of hours. This method has been shown to produce the desired N2-alkylated product in high yield (90–97%). beilstein-journals.org The high N2-selectivity observed under these conditions is attributed to the steric hindrance at the N1 position and the specific mechanism of the Mitsunobu reaction, which favors the more accessible N2 nitrogen.

Table 1: Mitsunobu Reaction for the Synthesis of Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate beilstein-journals.org

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Triphenylphosphine, Methanol, DEAD | THF | 0 °C to 50 °C | 2 h | Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate | 90-97% |

Alkali Metal-Mediated N2-Alkylation Approaches

While the Mitsunobu reaction provides excellent N2-selectivity, alkali metal-mediated alkylations are also widely employed, although they often present a greater challenge in controlling regioselectivity. The choice of base, solvent, and counter-ion can significantly influence the ratio of N1 to N2 alkylated products.

In the context of synthesizing indazole-based synthetic cannabinoids, direct and selective alkylation of indazole-3-carboxylic acid has been investigated. The use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a common approach. However, this method frequently leads to a mixture of N1 and N2 isomers, with the N1 isomer often being the major product due to thermodynamic control. diva-portal.org The formation of the indazole anion in the presence of an alkali metal cation creates a complex system where both nitrogens are potential nucleophiles.

Comparative Analysis of N1- vs. N2-Selectivity Control

The control of N1- versus N2-selectivity in the alkylation of indazoles is a nuanced interplay of steric, electronic, and reaction conditions. Generally, N1-alkylation leads to the thermodynamically more stable product, while N2-alkylation is often the result of kinetic control.

Factors Favoring N2-Selectivity:

Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby favoring alkylation at the less hindered N2 position.

Kinetic Control: Reactions carried out at lower temperatures and with more reactive alkylating agents tend to favor the kinetically controlled N2-product. The Mitsunobu reaction is a prime example of a kinetically controlled process that delivers high N2-selectivity. beilstein-journals.org

Factors Favoring N1-Selectivity:

Thermodynamic Control: The use of less reactive alkylating agents and higher reaction temperatures often allows for equilibration, leading to the formation of the more stable N1-isomer.

Chelation: In certain substrates, the presence of a chelating group at the C7 position can direct alkylation to the N1 position through coordination with the metal cation of the base.

Base and Solvent Effects: The combination of a strong base like sodium hydride in a solvent like THF has been shown to favor N1-alkylation. diva-portal.org

Table 2: General Comparison of Factors Influencing N1 vs. N2 Selectivity

| Factor | Favors N1-Alkylation | Favors N2-Alkylation |

| Control | Thermodynamic | Kinetic |

| Sterics | Less hindered N1 (in absence of C7-substituent) | Steric hindrance at N1 (e.g., bulky C7-substituent) |

| Reaction Conditions | Higher temperature, longer reaction times | Lower temperature, shorter reaction times |

| Methodology | Alkali metal hydride in THF | Mitsunobu Reaction |

Methodologies for Introducing Bromine at the C6 Position

The presence of a bromine atom at the C6 position of the indazole ring is a key structural feature of the target compound. This can be achieved either by direct halogenation of a pre-formed indazole nucleus or by utilizing an aromatic precursor that already contains the bromine atom in the correct position.

Direct Halogenation Protocols: Regioselectivity and Yield Optimization

The direct halogenation of 2H-indazoles can be a straightforward method for introducing a bromine atom onto the aromatic ring. However, controlling the regioselectivity of this electrophilic aromatic substitution reaction is crucial. An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, offering a more environmentally friendly approach compared to traditional methods that often employ metal catalysts. nih.gov

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent. The regioselectivity of the bromination is highly dependent on the reaction conditions, including the solvent and temperature. For 2-substituted indazoles, the C3 position is generally the most reactive towards electrophilic attack. However, by carefully tuning the reaction conditions, halogenation at other positions, including C5 and C7, can be achieved. While direct C6 bromination is less commonly reported, the electronic properties of the substituents on the indazole ring can influence the position of bromination. For instance, an electron-donating group at a particular position can direct the incoming electrophile to the ortho and para positions.

Synthetic Routes via Pre-functionalized Aromatic Precursors

An alternative and often more regioselective approach to obtaining 6-bromo-2H-indazoles is to start with an aromatic precursor that already contains a bromine atom at the desired position. A common strategy involves the cyclization of a substituted phenylhydrazine.

For example, a 2-aryl-2H-indazole can be synthesized via a palladium-catalyzed intramolecular amination of an N-aryl-N-(o-bromobenzyl)hydrazine. organic-chemistry.org To apply this to the synthesis of a 6-bromo-2H-indazole, one would start with a hydrazine (B178648) derivative derived from a 4-bromo-substituted aniline.

Another versatile method is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.org To synthesize a 6-bromo-2H-indazole using this method, a 2,4-dibromobenzaldehyde (B1584873) or a suitably substituted 2-bromo-4-halobenzaldehyde could be employed as the starting material. The cyclization reaction would then yield the 6-bromo-2H-indazole core, which could be further functionalized at the C3 position. This approach offers the advantage of building the indazole ring with the bromine atom already in place, thus avoiding potential issues with regioselectivity during a direct halogenation step.

Esterification and Further Functionalization of the Carboxylic Acid Moiety at C3

The carboxylic acid group at the C3 position of the 2H-indazole ring is a versatile handle for introducing diverse functionalities. Its conversion to an ester, particularly a methyl ester, is often a key step, followed by various transformations to generate amides, alcohols, and other derivatives.

Direct Methyl Esterification Techniques

The direct conversion of a 2H-indazole-3-carboxylic acid to its corresponding methyl ester is a fundamental transformation. A commonly employed and effective method is acid-catalyzed esterification, often referred to as Fischer esterification. This reaction typically involves heating the carboxylic acid in a large excess of methanol, which acts as both the solvent and the reactant, in the presence of a catalytic amount of a strong acid.

A representative procedure for this transformation is the esterification of indazole-3-carboxylic acid. In this method, the acid is refluxed with methanol and a catalytic amount of methanesulfonic acid for several hours. The reaction mixture is then concentrated and neutralized with an aqueous bicarbonate solution to precipitate the methyl ester. This straightforward approach provides good yields, typically around 60%.

| Reactant | Reagents | Conditions | Product | Yield |

| Indazole-3-carboxylic acid | Methanol, Methanesulfonic acid | Reflux, 5 hours | Indazole-3-carboxylic acid methyl ester | 60% |

This technique is broadly applicable to various substituted indazole-3-carboxylic acids, including the 6-bromo-2-methyl derivative, due to the stability of the indazole core and the bromo substituent under these acidic conditions. The use of other strong acids like sulfuric acid or hydrogen chloride is also common. The primary driver for the reaction is the large excess of methanol, which shifts the equilibrium towards the formation of the ester product.

Transformations of the C3-Ester Group (e.g., Hydrolysis, Amidation, Reduction)

The methyl ester at the C3 position is a gateway to a variety of other functional groups, significantly expanding the molecular diversity accessible from this intermediate.

Hydrolysis: The hydrolysis of the methyl ester back to the carboxylic acid is a facile and often necessary step to enable subsequent reactions, such as amidation. Basic hydrolysis is typically preferred due to its efficiency. This is commonly achieved by treating the ester with a base like lithium hydroxide (B78521) (LiOH) in a mixture of solvents such as tetrahydrofuran (B95107) (THF), methanol, and water. The reaction is generally heated to ensure complete conversion. Following the hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the carboxylic acid.

Amidation: Amidation is one of the most important transformations of the C3-ester, leading to a class of compounds with significant biological activity. The synthesis of 2H-indazole-3-carboxamides can be achieved through a two-step process starting from the methyl ester. First, the ester is hydrolyzed to the corresponding carboxylic acid as described above. The resulting carboxylic acid is then coupled with a desired amine. This coupling is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This method allows for the formation of a stable amide bond between the indazole-3-carboxylic acid and a wide range of primary or secondary amines.

Reduction: The ester group at the C3 position can be reduced to a primary alcohol, providing another avenue for derivatization. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether. The initial reduction yields an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step, usually with the addition of water and/or aqueous acid, to release the primary alcohol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters and carboxylic acids.

| Transformation | Starting Material | Reagents | Product |

| Hydrolysis | Methyl 2H-indazole-3-carboxylate | 1. LiOH·H₂O, THF/MeOH/H₂O2. HCl (aq) | 2H-Indazole-3-carboxylic acid |

| Amidation | 2H-Indazole-3-carboxylic acid | Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) | 2H-Indazole-3-carboxamide |

| Reduction | Methyl 2H-indazole-3-carboxylate | 1. LiAlH₄, THF2. H₂O/H⁺ workup | (2H-Indazol-3-yl)methanol |

Modern and Sustainable Approaches in Indazole Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and environmentally friendly methods for the construction of heterocyclic scaffolds like indazoles.

Microwave-Assisted Synthesis: Efficiency and Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 2H-indazoles can be significantly improved through the use of microwave irradiation. For instance, a one-pot, three-component synthesis of disubstituted 2H-indazoles from a substituted 2-bromobenzaldehyde, an aromatic amine, and sodium azide, catalyzed by a copper complex, has been shown to be highly efficient under microwave conditions. This method allows for the rapid generation of a library of 2H-indazoles with high purity and yields. The use of microwaves provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.

Continuous Flow Chemistry: Scalability and Process Intensification

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. These features are particularly attractive for the industrial production of pharmaceutical intermediates. The synthesis of N-substituted indazoles has been successfully adapted to continuous flow systems. One such method involves the Cadogan reaction, where a nitroaromatic imine is passed through heated coiled reactors in a solution of triethyl phosphite (B83602) to yield the corresponding N-aryl indazole. This approach allows for precise control over reaction parameters such as temperature and residence time, leading to consistent product quality. The inherent scalability of flow reactors facilitates the on-demand synthesis of multi-gram quantities of the desired indazole derivatives.

Application of Green Chemistry Principles (e.g., Solvent Selection, Atom Economy)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 2H-indazole synthesis, this involves the careful selection of solvents and the design of reactions with high atom economy.

Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on replacing these with "greener" alternatives. For example, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable and environmentally benign solvent for the copper-catalyzed three-component synthesis of 2H-indazoles. Water is another green solvent, although its use can be limited by the solubility of organic reactants.

Mechanistic Organic Transformations and Synthetic Reactivity

Exploiting the C6-Bromine for Cross-Coupling Reactions

The bromine atom attached to the C6 position of the indazole ring serves as a classic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of carbon-based substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The C6-bromo position of the indazole core is amenable to this transformation, allowing for the synthesis of 6-aryl-2-methyl-2H-indazole derivatives. While specific studies on Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate are not extensively detailed, research on closely related bromoindazole systems demonstrates the feasibility and robustness of this reaction. It has been established that bromoindazoles bearing a carbomethoxy group at the C3 position are effective coupling partners.

The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂, a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or dimethoxyethane (DME) with water. These reactions are often carried out at elevated temperatures, sometimes with the assistance of microwave irradiation to shorten reaction times.

| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| N-Alkyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | Good |

| C7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 150 °C (MW) | Moderate to Excellent |

| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C | Good |

Sonogashira, Stille, and Heck Coupling Reactions for Alkenylation and Alkynylation

Beyond arylation, the C6-bromo substituent is a versatile anchor for introducing unsaturated carbon fragments through other palladium-catalyzed reactions.

The Sonogashira coupling allows for the formation of a C-C bond between the C6-position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). This transformation yields 6-alkynyl-indazole derivatives, which are valuable precursors for further synthetic manipulations or as components in functional materials.

The Heck reaction enables the alkenylation of the C6-position by coupling with an alkene, such as an acrylate (B77674) or styrene (B11656) derivative. This reaction is fundamental in organic synthesis and has been applied in the synthesis of complex molecules like Axitinib, which features an indazole core. A notable example involves the Heck coupling of a 3,6-dibromo-indazole derivative, highlighting the reactivity of the C6-bromo position. google.com The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base, often in a polar aprotic solvent.

The Stille reaction , which couples the aryl bromide with an organostannane reagent, offers another route to introduce alkyl, alkenyl, or aryl groups. While less common than Suzuki or Heck reactions due to the toxicity of tin reagents, it is a powerful tool for C-C bond formation. The reaction is catalyzed by a palladium(0) complex and can be performed under relatively mild conditions. Although specific examples on the target molecule are scarce, the general reactivity of aryl bromides in Stille couplings suggests its applicability.

| Reaction | Coupling Partner | Typical Catalyst System | Base/Additive | Solvent |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or Diisopropylamine | THF or DMF |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand | Et₃N or K₂CO₃ | DMF or Acetonitrile |

| Stille | Organostannane | Pd(PPh₃)₄ | LiCl (additive) | THF or Dioxane |

Optimization of Catalytic Systems and Reaction Conditions

The success of cross-coupling reactions on the bromoindazole scaffold is highly dependent on the careful optimization of the catalytic system and reaction conditions. Key parameters that are typically screened include the palladium source, the phosphine ligand, the base, the solvent, and the reaction temperature.

Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is crucial. For Suzuki-Miyaura reactions, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly employed. The dppf ligand is often effective for heteroaromatic substrates, providing good yields and preventing catalyst decomposition. For Heck reactions, phosphine-free systems or combinations of Pd(OAc)₂ with bulky, electron-rich phosphine ligands may be explored.

Base and Solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of solvent influences the solubility of the reactants and the stability of the catalytic species. Mixtures of aprotic solvents like dioxane, DME, or DMF with water are common for Suzuki reactions, while Heck and Sonogashira reactions are often run in anhydrous polar aprotic solvents.

Temperature and Method: Reaction temperature and duration are also optimized to maximize yield and minimize side reactions. The use of microwave irradiation has become a standard technique to accelerate these reactions, often leading to higher yields in significantly shorter times compared to conventional heating.

Derivatization Chemistry of the C3-Methyl Ester

The methyl ester at the C3-position is another key site for synthetic modification, allowing for the introduction of different functional groups through straightforward chemical transformations.

Hydrolysis to Carboxylic Acid

The C3-methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. This transformation is typically achieved under basic conditions. Standard procedures involve treating the ester with an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed solvent system of water and a miscible organic solvent like methanol (B129727), ethanol, or tetrahydrofuran (B95107) (THF). The reaction is usually performed at room temperature or with gentle heating. Following the saponification, an acidic workup is required to protonate the resulting carboxylate salt and isolate the free carboxylic acid. This hydrolysis is a crucial step, as the resulting carboxylic acid is a key intermediate for further derivatization, most notably for the formation of amides.

Amidation with Primary and Secondary Amines

The C3-methyl ester can be converted into a C3-carboxamide. While direct aminolysis of the ester is possible, a more common and efficient route involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine.

The resulting 6-bromo-2-methyl-2H-indazole-3-carboxylic acid is activated using standard peptide coupling reagents. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and improve efficiency. The activated carboxylic acid then readily reacts with a wide range of primary and secondary amines to form the corresponding N-substituted indazole-3-carboxamides. This method is highly versatile and is a cornerstone in the synthesis of many biologically active indazole-based compounds.

Reductive Transformations to Alcohols and Aldehydes

The ester functionality at the C3 position of Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate is a key site for reductive transformations, enabling access to the corresponding primary alcohol, (6-bromo-2-methyl-2H-indazol-3-yl)methanol, and the aldehyde, 6-bromo-2-methyl-2H-indazole-3-carbaldehyde. While specific documented reductions for this exact substrate are not detailed in the reviewed literature, the transformations can be predicted based on established principles of organic chemistry for ester reduction.

The complete reduction of the methyl ester to the primary alcohol is typically achievable using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a standard choice for this type of transformation, generally proceeding with high yield. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, followed by a second hydride addition to the intermediate aldehyde.

Conversely, the partial reduction of the ester to an aldehyde requires more controlled conditions to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, particularly at low temperatures (e.g., -78 °C). The bulky nature of DIBAL-H helps in stopping the reaction at the aldehyde stage. The commercial availability of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde suggests that such selective reduction is a feasible and established synthetic step. bldpharm.com

The anticipated products of these reductive transformations are detailed in the table below.

| Starting Material | Reagent (Typical) | Product | Product Class |

| Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | (6-bromo-2-methyl-2H-indazol-3-yl)methanol | Primary Alcohol |

| Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate | Diisobutylaluminium hydride (DIBAL-H) | 6-bromo-2-methyl-2H-indazole-3-carbaldehyde | Aldehyde |

Reactivity of the 2-Methyl-2H-Indazole Core

The 2-methyl-2H-indazole core of the molecule dictates its aromatic reactivity, particularly concerning electrophilic substitution and potential skeletal rearrangements.

Aromatic Electrophilic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Sulfonation)

The benzene portion of the indazole ring system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the existing substituents: the bromine atom at C6 and the methyl carboxylate group at C3 (via the pyrazole ring). The 2-methyl-2H-indazole system itself is known to direct electrophiles to specific positions.

Nitration: Research on the direct nitration of 2-substituted-2H-indazoles has shown a strong preference for substitution at the C7 position. rsc.org For example, using a nitrating system such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) with a zinc triflate (Zn(OTf)₂) catalyst, various 2-aryl-2H-indazoles undergo nitration selectively at C7. rsc.org This directing effect is attributed to the electronic nature of the 2H-indazole core.

For Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate, the existing bromine atom at C6 is an ortho-, para-director, and the indazole core directs to C7. The positions ortho to the bromine are C5 and C7. The C7 position is also favored by the general directing effect of the 2H-indazole nucleus. Therefore, nitration is strongly predicted to occur at the C7 position, leading to Methyl 6-bromo-2-methyl-7-nitro-2H-indazole-3-carboxylate. The presence of related compounds like 3-Bromo-2-methyl-6-nitro-2H-indazole and 6-Bromo-2-methyl-5-nitro-2H-indazole further demonstrates the accessibility of nitro-substituted indazoles. scbt.comchemsrc.com

Sulfonation: Sulfonation of the 2-methyl-2H-indazole core is also a feasible transformation. The existence of 6-bromo-2-methyl-indazole-3-sulfonic acid as a commercially available compound confirms that sulfonation can be performed on this ring system. labsolu.ca Following the same directing principles as nitration, the sulfonic acid group (–SO₃H) would be expected to add at the C7 position. Typical sulfonation conditions involve treatment with fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H).

The table below summarizes the predicted outcomes for electrophilic aromatic substitution.

| Reaction | Reagents (Typical) | Predicted Major Product |

| Nitration | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | Methyl 6-bromo-2-methyl-7-nitro-2H-indazole-3-carboxylate |

| Sulfonation | H₂SO₄ / SO₃ | Methyl 6-bromo-7-sulfo-2-methyl-2H-indazole-3-carboxylate |

Exploration of Ring-Opening or Rearrangement Pathways

The 2H-indazole ring, while aromatic, can undergo ring-opening reactions under specific oxidative conditions. These transformations represent a significant alteration of the core heterocyclic structure, leading to entirely different classes of compounds.

Studies have demonstrated that 2H-indazoles can be converted into ortho-alkoxycarbonylated azobenzenes through electrochemical oxidative ring-opening reactions in the presence of an alcohol. researchgate.net This reaction proceeds under galvanostatic electrolysis in an undivided cell without the need for transition metal catalysts. A plausible mechanism involves a radical pathway. researchgate.net

A similar transformation can be achieved under visible-light photoredox catalysis. rsc.org In the presence of a photosensitizer and an oxygen atmosphere, 2H-indazoles react with alcohols to yield unsymmetrical ortho-alkoxycarbonylated azobenzenes. This reaction pathway involves the opening of the pyrazole ring portion of the indazole scaffold. rsc.org

While these reactions have not been explicitly reported for Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate, the general applicability of these methods to a range of 2H-indazoles suggests that it would likely be a suitable substrate for such ring-opening transformations. The reaction would involve the cleavage of the N-N bond and the C3-N2 bond of the indazole ring. No significant rearrangement pathways for the 2-methyl-2H-indazole skeleton under typical synthetic conditions are widely reported, with ring-opening being the more documented transformation.

Computational Chemistry and Theoretical Studies of Indazole Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating indazole derivatives. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying various molecular properties, from reaction pathways to electronic characteristics.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving indazoles. By locating and characterizing transition states, chemists can gain a detailed understanding of reaction barriers and kinetics.

A comprehensive DFT mechanistic study has been conducted on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close structural analog of the target compound. nih.gov These studies propose reaction mechanisms and identify the elementary steps, including intermediates and transition states. researchgate.net For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have helped to differentiate the mechanisms that lead to either N1- or N2-substituted products, providing a theoretical foundation for the observed experimental outcomes. nih.gov These computational approaches allow for the evaluation of proposed reaction pathways, such as chelation-driven mechanisms, by calculating the energies of intermediates and transition states along the reaction coordinate. nih.govresearchgate.net

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be substituted, often leading to a mixture of regioisomers. nih.gov DFT calculations have been successfully employed to rationalize and predict the regioselectivity observed in reactions like N-alkylation. nih.govresearchgate.net

For the versatile precursor methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have provided crucial insights into why certain reaction conditions favor N1 substitution while others favor N2. nih.govbeilstein-journals.org The calculations suggest that in the presence of cesium, a chelation mechanism involving the N2 nitrogen and the oxygen of the C3-ester group produces the N1-substituted product. nih.gov Conversely, other non-covalent interactions are proposed to drive the formation of the N2-product. nih.govresearchgate.net These theoretical models explain how the choice of base, solvent, and electrophile can steer the reaction towards the desired isomer. beilstein-journals.orgnih.gov For example, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity for indazoles with electron-withdrawing groups at the 3-position. researchgate.netbeilstein-journals.org

Table 1: Factors Influencing N-Alkylation Regioselectivity in Indazoles

| Factor | Influence on Regioselectivity | Computational Insight |

|---|---|---|

| Counter-ion (e.g., Cs+, Na+) | Can chelate with N2 and a C3 substituent, favoring N1-alkylation. nih.gov | DFT calculations show that a tight ion pair can drive N1-selectivity. nih.govresearchgate.net |

| Solvent (e.g., THF, DMSO) | Affects the nature of the ion pair (tight vs. solvent-separated), influencing the reactive site. researchgate.net | Calculations suggest close ion pairs in THF favor N1, while solvent-separated ion pairs in DMSO can lead to different outcomes. researchgate.net |

| Substituents | Electronic and steric effects of substituents on the indazole ring alter the nucleophilicity of N1 and N2. beilstein-journals.org | DFT-calculated partial charges and Fukui indices help quantify the reactivity of each nitrogen atom. nih.gov |

| Alkylating Agent | The nature of the electrophile can influence the kinetic vs. thermodynamic product distribution. nih.gov | Transition state calculations can reveal the preferred pathway for different alkylating agents. |

This table is based on data from references nih.govresearchgate.netbeilstein-journals.orgnih.gov.

DFT is used to calculate a variety of electronic descriptors that help in understanding the reactivity and stability of indazole derivatives. nih.govrsc.org

HOMO-LUMO Energy Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comdergipark.org.tr A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron. irjweb.com For indazole derivatives, this gap can be tuned by introducing different substituent groups, which alters the electronic properties. rsc.org

Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting the sites for electrophilic and nucleophilic attack. nih.gov In MEP maps, negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) indicate electron-poor areas prone to nucleophilic attack. nih.gov For indazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions. nih.govdergipark.org.tr

Fukui Functions : The Fukui function is a reactivity indicator derived from DFT that measures the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org It helps to identify the most nucleophilic and electrophilic sites within a molecule. nih.govresearchgate.net For the related methyl 5-bromo-1H-indazole-3-carboxylate, Fukui indices have been calculated via natural bond orbital (NBO) analyses to support proposed reaction pathways in N-alkylation, providing a quantitative measure of the reactivity of the N1 and N2 atoms. nih.gov

Table 2: Calculated Fukui Indices for Methyl 5-bromo-1H-indazole-3-carboxylate

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) |

|---|---|---|

| N1 | 0.057 | 0.228 |

Data extracted from supplementary information of reference nih.gov. The values indicate the propensity of each nitrogen atom to electrophilic (f+) and nucleophilic (f-) attack.

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts : The gauge-including atomic orbital (GIAO) method, combined with DFT, is a standard approach for predicting NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, researchers can obtain theoretical chemical shifts that, after scaling, show excellent correlation with experimental data. rsc.orgnsf.gov This predictive power is particularly useful for distinguishing between N1 and N2 substituted indazole isomers, where experimental assignment can be ambiguous. rsc.orgaustinpublishinggroup.com The accuracy of these predictions depends on the choice of functional, basis set, and solvent model. nih.gov

Vibrational Frequencies : Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. Comparing these calculated frequencies with experimental FT-IR spectra aids in the assignment of vibrational modes to specific functional groups and confirms the molecular structure. ijsrset.com

Advanced Computational Models for Intermolecular Interactions

Beyond the properties of a single molecule, understanding how indazole derivatives interact with other molecules, such as biological receptors, is crucial. Advanced computational models are employed to study these non-covalent interactions. stmjournals.commdpi.com

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. nih.gov Such analyses have been applied to study the interactions of arylsulphonyl indazole derivatives with the binding pocket of kinases like VEGFR2. nih.govnih.gov These studies reveal that the stability of the ligand-protein complex is governed by a combination of hydrogen bonds, π–π stacking, and π–cation interactions with specific amino acid residues. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Stability

While quantum mechanical methods provide detailed electronic information, they are often limited to static structures. Molecular Dynamics (MD) simulations bridge this gap by modeling the dynamic behavior of molecules over time. nih.gov

MD simulations are used to study the conformational flexibility of indazole derivatives and the stability of their complexes with biological macromolecules, such as proteins. ijsrset.comnih.gov By simulating the movement of every atom in the system over nanoseconds or longer, MD can provide insights into:

Binding Stability : The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time can indicate the stability of the binding pose. frontiersin.org

Conformational Changes : MD can reveal how the ligand and protein adapt their conformations upon binding. nih.gov

Key Interactions : Analysis of the simulation trajectory can identify which intermolecular interactions (e.g., hydrogen bonds) are most persistent and crucial for binding. nih.gov

For instance, MD simulations have been used to analyze the stability of indazole derivatives within the active site of proteins like HIF-1α, confirming that the docked compounds remain stable in the binding pocket. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate |

| Methyl 5-bromo-1H-indazole-3-carboxylate |

| VEGFR2 |

Applications As Versatile Building Blocks in Complex Organic Synthesis

Strategic Use in Multi-step Synthesis of Advanced Intermediates

The presence of a bromine atom at the 6-position of the indazole ring and a methyl carboxylate group at the 3-position provides two orthogonal handles for chemical modification, making Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate a valuable starting material in the multi-step synthesis of advanced intermediates. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For instance, the Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. While specific studies on Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate are not extensively detailed in publicly available literature, the reactivity of similar bromo-substituted indazoles suggests its utility in this regard. The general transformation involves the reaction of the bromo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding arylated or heteroarylated indazole.

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be employed. This reaction would introduce an alkynyl moiety at the 6-position of the indazole ring, a functional group that can be further elaborated into more complex structures.

The ester group at the 3-position offers another site for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups through standard peptide coupling or esterification reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced at specific positions of the indazole core.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C | Introduction of aromatic diversity |

| Sonogashira | Terminal Alkyne | C-C (sp-sp2) | Introduction of alkynyl groups for further functionalization |

| Buchwald-Hartwig | Amine | C-N | Synthesis of amino-substituted indazoles |

| Heck | Alkene | C-C | Introduction of alkenyl substituents |

Foundation for the Rapid Generation of Indazole-Based Chemical Libraries

The concept of combinatorial chemistry and the generation of chemical libraries for high-throughput screening are central to modern drug discovery. The structural attributes of Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate make it an ideal scaffold for the rapid generation of diverse indazole-based chemical libraries.

The amenability of the 6-bromo position to a variety of robust and high-yielding cross-coupling reactions allows for the parallel synthesis of a large number of analogs. By employing a diverse set of boronic acids in Suzuki-Miyaura reactions, for example, a library of 6-aryl or 6-heteroaryl indazoles can be quickly assembled. Similarly, a range of amines or alkynes can be introduced via Buchwald-Hartwig or Sonogashira couplings, respectively.

Furthermore, the ester at the 3-position can be converted to a carboxylic acid and subsequently coupled with a diverse library of amines to generate a vast array of amides. This two-dimensional diversification strategy, modifying both the 6- and 3-positions, allows for the exploration of a large chemical space around the indazole core. This approach is invaluable for structure-activity relationship (SAR) studies, where the systematic variation of substituents helps in identifying the key structural features required for a desired biological activity.

Precursors for the Design and Synthesis of Novel Ligands in Catalysis

The indazole scaffold is not only a privileged structure in medicinal chemistry but also holds potential in the design of novel ligands for catalysis. The nitrogen atoms in the pyrazole (B372694) ring of the indazole can act as coordination sites for metal centers. By strategically functionalizing the indazole core, ligands with specific steric and electronic properties can be tailored for various catalytic applications.

Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate can serve as a starting point for the synthesis of such ligands. For instance, the bromine atom can be replaced with a phosphine (B1218219) group, a common coordinating moiety in organometallic catalysts, through reactions such as palladium-catalyzed phosphination. Alternatively, the introduction of other coordinating groups, such as pyridyl or oxazolinyl moieties, via cross-coupling reactions can lead to the formation of bidentate or tridentate ligands.

The ester group at the 3-position can also be utilized to introduce additional coordinating atoms or to attach the ligand to a solid support for applications in heterogeneous catalysis. The ability to fine-tune the ligand structure by modifying both the 6- and 3-positions of the indazole ring provides a powerful platform for the development of new and efficient catalysts for a variety of organic transformations.

Integration into Architecturally Diverse Heterocyclic Compounds

The reactivity of Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate allows for its integration into more complex, architecturally diverse heterocyclic systems. The functional groups present on the indazole ring can participate in various cyclization reactions to form fused or spirocyclic structures.

For example, the introduction of an ortho-functionalized aryl group at the 6-position via a Suzuki coupling can set the stage for an intramolecular cyclization reaction, leading to the formation of a fused polycyclic aromatic system. Similarly, if an amino group is introduced at a neighboring position, it could be used to construct an additional heterocyclic ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate?

- Methodology :

- Synthesis : Adapt protocols from analogous indazole derivatives. For example, reflux methyl 3-amino-4-hydroxybenzoate with brominated aryl acids in excess under acidic conditions (e.g., acetic acid) for 12–15 hours, as described for benzoxazole carboxylates . Bromine in acetic acid can introduce bromo substituents via electrophilic substitution, as seen in triazolothiadiazole syntheses .

- Purification : Use silica gel column chromatography with ethyl acetate/petroleum ether gradients (1:3 ratio) for intermediate isolation . Final crystallization from ethanol or methanol improves purity, leveraging hydrogen-bonding patterns to stabilize crystal lattices .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodology :

- Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Input preliminary data from WinGX suite-preprocessed diffraction files .

- Address twinning or disordered regions by applying restraints to bond lengths/angles and validating with R-factor convergence (<5%). For high-resolution data, anisotropic displacement parameters refine Br and ester group positions .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of bromine substitution in indazole derivatives?

- Mechanistic Analysis :

- Bromine in acetic acid favors electrophilic substitution at electron-rich positions. For 6-bromo-indazole derivatives, steric hindrance from the 2-methyl group directs bromination to the 6-position. Monitor intermediates via TLC and LC-MS to detect side products (e.g., di-brominated species) .

- Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) may favor kinetic products, while prolonged reflux shifts equilibrium toward thermodynamically stable isomers .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?

- Troubleshooting :

- NMR anomalies : Dynamic effects (e.g., rotational barriers in esters) may split peaks. Use variable-temperature NMR to identify conformational exchange. Compare with computed spectra (DFT/B3LYP/6-31G*) .

- IR discrepancies : Hydrogen bonding in solid-state IR (e.g., N-H⋯O=C interactions) may differ from solution spectra. Confirm via X-ray crystallography or Raman spectroscopy .

Q. What strategies optimize crystal packing for enhanced stability in indazole carboxylates?

- Crystal Engineering :

- Introduce co-crystallization agents (e.g., carboxylic acids) to form robust hydrogen-bonded networks. Analyze graph sets (e.g., R₂²(8) motifs) using Mercury CSD .

- Modify crystallization solvents: Polar aprotic solvents (e.g., DMF) may stabilize π-π stacking, while alcohols enhance O-H⋯N interactions .

Q. How do computational methods complement experimental data in predicting reactivity?

- In Silico Approaches :

- Use Gaussian or ORCA for DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for bromination or ester hydrolysis .

- MD simulations (e.g., GROMACS) model solvent effects on reaction kinetics, aiding in solvent selection for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。